molecular formula C11H15FN2O4S B7589222 2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid

2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid

Cat. No. B7589222
M. Wt: 290.31 g/mol
InChI Key: MLYULPLTUHNKHX-UHFFFAOYSA-N
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Description

2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid, also known as BAY 94-8862, is a novel compound that has been studied for its potential therapeutic applications in various medical conditions. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is known to exhibit potent anti-inflammatory and analgesic effects.

Mechanism of Action

The exact mechanism of action of 2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid 94-8862 is not fully understood, but it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid 94-8862 has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, leading to a reduction in pain and inflammation. It has also been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid 94-8862 is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of chronic pain conditions such as osteoarthritis and rheumatoid arthritis. However, one of the limitations of 2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid 94-8862 is its relatively complex synthesis process, which may limit its scalability for large-scale production.

Future Directions

There are several potential future directions for the research on 2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid 94-8862. One area of interest is the development of more efficient synthesis methods that can improve the scalability of the compound for large-scale production. Another area of interest is the evaluation of the safety and efficacy of 2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid 94-8862 in clinical trials, which can provide valuable insights into its potential therapeutic applications in humans. Additionally, further research is needed to better understand the mechanism of action of 2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid 94-8862 and its potential applications in other medical conditions beyond pain and inflammation.

Synthesis Methods

The synthesis of 2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid 94-8862 involves a multi-step process that starts with the reaction of 5-fluoropyridine-3-carboxylic acid with butan-2-ylamine. The resulting intermediate is then treated with chlorosulfonyl isocyanate to obtain the final product.

Scientific Research Applications

2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid 94-8862 has been extensively studied for its potential therapeutic applications in various medical conditions, including pain and inflammation. It has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies, making it a promising candidate for the treatment of chronic pain conditions such as osteoarthritis and rheumatoid arthritis.

properties

IUPAC Name

2-[butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O4S/c1-3-8(2)14(7-11(15)16)19(17,18)10-4-9(12)5-13-6-10/h4-6,8H,3,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYULPLTUHNKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC(=O)O)S(=O)(=O)C1=CN=CC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid

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